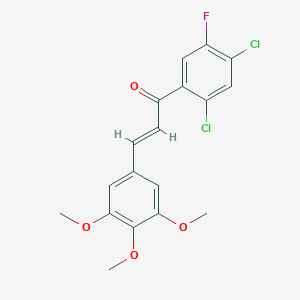
4-ethyl-N-(5-iodopyridin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-N-(5-iodopyridin-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a small molecule that belongs to the class of benzamides and has a molecular weight of 359.22 g/mol. The compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 4-ethyl-N-(5-iodopyridin-2-yl)benzamide is not fully understood, but it is believed to act as a modulator of specific protein-protein interactions. The compound has been shown to bind to the bromodomain of the BET family of proteins, which are involved in the regulation of gene expression. By inhibiting the interaction between the BET proteins and their target genes, this compound may have therapeutic potential for the treatment of diseases that are characterized by dysregulated gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis. In animal models of neurodegenerative diseases, the compound has been shown to improve cognitive function and reduce neuroinflammation. The compound has also been shown to modulate the immune response and reduce inflammation in various disease models.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-ethyl-N-(5-iodopyridin-2-yl)benzamide in lab experiments has several advantages, including its high potency and selectivity for specific protein targets. The compound is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, the compound has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations must be taken into consideration when designing experiments using this compound.
Orientations Futures
There are several future directions for research on 4-ethyl-N-(5-iodopyridin-2-yl)benzamide. One area of interest is the development of more potent and selective analogs of the compound for use in drug discovery. Another area of interest is the exploration of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, the compound's role as a chemical probe for studying protein-protein interactions and gene expression regulation could be further investigated. Overall, the potential applications of this compound in various fields of scientific research make it an exciting area of study with significant potential for future discoveries.
Méthodes De Synthèse
The synthesis of 4-ethyl-N-(5-iodopyridin-2-yl)benzamide involves a multi-step process that includes the reaction of 2-aminopyridine with ethyl 4-bromobenzoate, followed by the reaction of the resulting compound with sodium iodide. The final product is obtained by the reaction of the intermediate compound with ammonium hydroxide. The synthesis method has been optimized to obtain a high yield of the final product, and the purity of the compound is ensured using various analytical techniques.
Applications De Recherche Scientifique
4-ethyl-N-(5-iodopyridin-2-yl)benzamide has potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. The compound has been studied for its potential as a therapeutic agent for the treatment of cancer, neurodegenerative diseases, and psychiatric disorders. It has also been investigated for its role as a chemical probe for studying the function of specific proteins and pathways in biological systems.
Propriétés
Formule moléculaire |
C14H13IN2O |
|---|---|
Poids moléculaire |
352.17 g/mol |
Nom IUPAC |
4-ethyl-N-(5-iodopyridin-2-yl)benzamide |
InChI |
InChI=1S/C14H13IN2O/c1-2-10-3-5-11(6-4-10)14(18)17-13-8-7-12(15)9-16-13/h3-9H,2H2,1H3,(H,16,17,18) |
Clé InChI |
OTUHTHALIDISNL-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)I |
SMILES canonique |
CCC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



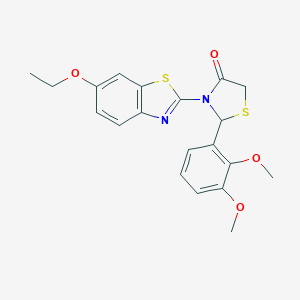


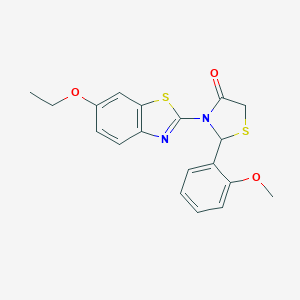

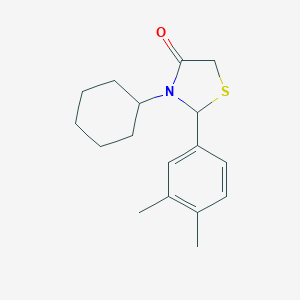
![3-(2-Methoxyphenyl)-2-{4-[3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277712.png)
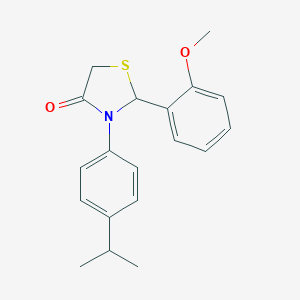
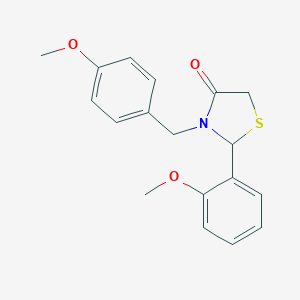


![3-(2-Ethoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one](/img/structure/B277718.png)
